![molecular formula C7H7N3O B591670 (3H-Imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 1352911-89-7](/img/structure/B591670.png)

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

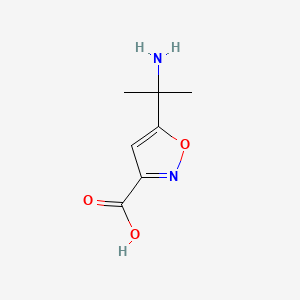

“(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” is a chemical compound with a molecular weight of 149.15 . Its IUPAC name is the same as its common name . The InChI code for this compound is 1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) .

Synthesis Analysis

The synthesis of 3H-imidazo[4,5-b]pyridines derivatives, which includes “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol”, has been reported in the literature . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structure of “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” include a molecular weight of 149.15 . More detailed properties are not available in the current resources.Applications De Recherche Scientifique

Crystal Structure Analysis

- A study focused on the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealing its planar molecular structure and the nature of intermolecular interactions in the crystal form (Elaatiaoui et al., 2014).

Antiproliferative Activity

- A series of compounds including 3-(3H-imidazo[4,5-b]pyridin-2-yl) derivatives were synthesized and evaluated for antiproliferative activity against various human cancer cell lines. These compounds showed significant cytotoxicity, suggesting their potential as cancer therapeutics (Mullagiri et al., 2018).

Microwave Assisted Organic Synthesis

- Novel one-step microwave mediated syntheses of arrays of 3-iminoaryl-imidazo[1,2-a]pyridines and related compounds were reported. This method demonstrates the efficiency and versatility of microwave-assisted synthesis in creating complex organic compounds (Masquelin et al., 2006).

Novel Synthesis Methods

- Research has been conducted on the synthesis of compounds like (2-aminopyridin-4-yl)methanol, a related compound, showing advancements in the synthesis methods of imidazo[1,2-a]pyridine derivatives (Lifshits et al., 2015).

Low Cost Emitter Synthesis

- A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their potential in creating low-cost luminescent materials with significant Stokes' shifts (Volpi et al., 2017).

Magnetic Properties

- Hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical were evaluated for their magnetic properties, providing insights into the relationship between molecular structure and magnetic behavior (Yong et al., 2013).

Corrosion Inhibition

- Imidazo[4,5-b] pyridine derivatives were evaluated as inhibitors against mild steel corrosion, demonstrating their potential in industrial applications (Saady et al., 2021).

Anti-Tubercular Agents

- Imidazo(4,5-b) pyridines were synthesized and evaluated as inhibitors of Lumazine synthase in M. tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Harer & Bhatia, 2015).

Orientations Futures

The future directions for “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” and similar compounds could involve further exploration of their potential therapeutic significance . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance .

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQVZEDKIVMHEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2)N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)